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molecular formula C10H9NO3 B1429174 Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 926307-72-4

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No. B1429174
M. Wt: 191.18 g/mol
InChI Key: UPFFKPZXJRBTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045466B2

Procedure details

To a methanol (5.0 mL) solution of methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate (0.33 g), a 1 mol/L aqueous sodium hydroxide solution (4.3 mL) was added, and the resultant was stirred at room temperature for 24 hours. A 1 mol/L aqueous hydrochloric acid solution was added to the reaction solution. The deposited solid was collected by filtration and dried to obtain the title compound (0.29 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=2)[CH2:4][NH:3]1.[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH2:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)OC
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deposited solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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